3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a phenyl group and an aldehyde functional group
Mechanism of Action
Target of Action
Similar compounds have been used for chemical probe synthesis . These probes contain a light-activated benzophenone, alkyne tag, and amine synthetic handle, which allow for UV light-induced covalent modification of a biological target .
Mode of Action
It can be inferred from similar compounds that when appended to a ligand or pharmacophore through its amine linker, this compound allows for uv light-induced covalent modification of a biological target . This suggests that the compound may interact with its targets through covalent bonding, leading to changes in the target’s function.
Biochemical Pathways
Similar compounds have shown to inhibit the stat3 pathway , which plays a crucial role in many cellular processes such as cell growth and apoptosis. Inhibition of this pathway can lead to decreased inflammation and neurodegeneration .
Result of Action
Similar compounds have shown anti-inflammatory properties and the ability to attenuate dopaminergic neurodegeneration . This suggests that the compound may have potential therapeutic effects in inflammatory diseases and neurodegenerative disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound.
Substitution reactions: The phenyl and prop-2-en-1-yloxy groups are introduced through substitution reactions, often using reagents like phenylhydrazine and allyl bromide.
Aldehyde formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like KMnO₄ or H₂O₂.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like NaBH₄ or LiAlH₄.
Substitution: The phenyl and prop-2-en-1-yloxy groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO₄, H₂O₂, PCC
Reduction: NaBH₄, LiAlH₄
Substitution: Phenylhydrazine, allyl bromide
Major Products
Oxidation: Corresponding carboxylic acid
Reduction: Corresponding alcohol
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carboxylic acid
- 3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-methanol
Uniqueness
Compared to similar compounds, 3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct chemical reactivity and potential biological activity. The combination of the pyrazole ring with the phenyl and prop-2-en-1-yloxy groups further enhances its versatility and applicability in various fields.
Properties
IUPAC Name |
3-(2-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-3-11-24-18-9-10-19(15(2)12-18)20-16(14-23)13-22(21-20)17-7-5-4-6-8-17/h3-10,12-14H,1,11H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOARVWBXJLACC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC=C)C2=NN(C=C2C=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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